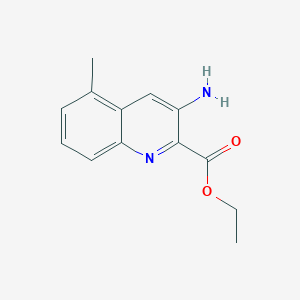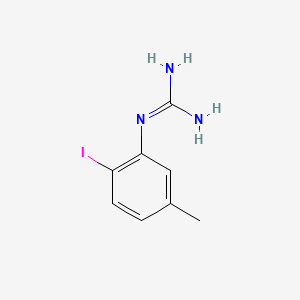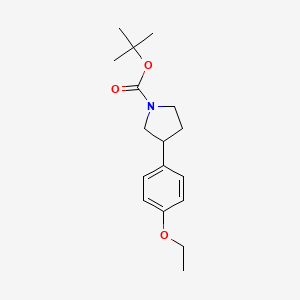
1-Boc-3-(4-ethoxyphenyl)pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Boc-3-(4-ethoxyphenyl)pyrrolidine is a chemical compound with the molecular formula C17H25NO3 and a molecular weight of 291.39 g/mol . It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, which is widely used in medicinal chemistry due to its versatile scaffold . The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and an ethoxyphenyl substituent on the pyrrolidine ring.
Métodos De Preparación
The synthesis of 1-Boc-3-(4-ethoxyphenyl)pyrrolidine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed from various cyclic or acyclic precursors. One common method involves the cyclization of an appropriate amine with a suitable electrophile.
Introduction of the Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is introduced using a reagent such as di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Ethoxyphenyl Substitution: The ethoxyphenyl group is introduced through a substitution reaction, often using a halogenated ethoxybenzene derivative and a suitable nucleophile.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, focusing on yield, purity, and cost-effectiveness.
Análisis De Reacciones Químicas
1-Boc-3-(4-ethoxyphenyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of functional groups within the molecule.
Substitution: The ethoxyphenyl group can undergo substitution reactions with nucleophiles or electrophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and temperature control.
Aplicaciones Científicas De Investigación
1-Boc-3-(4-ethoxyphenyl)pyrrolidine has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block in the synthesis of bioactive molecules, particularly in the development of pharmaceuticals targeting various diseases.
Chemical Biology: It serves as a probe in studying biological pathways and interactions due to its structural features.
Material Science: The compound is utilized in the design of novel materials with specific properties, such as polymers and nanomaterials.
Mecanismo De Acción
The mechanism of action of 1-Boc-3-(4-ethoxyphenyl)pyrrolidine involves its interaction with molecular targets, such as enzymes or receptors. The Boc protecting group can be removed under acidic conditions, revealing the active pyrrolidine moiety, which can then interact with its target. The ethoxyphenyl group may contribute to the binding affinity and specificity of the compound .
Comparación Con Compuestos Similares
1-Boc-3-(4-ethoxyphenyl)pyrrolidine can be compared with other pyrrolidine derivatives, such as:
1-Boc-3-(4-methoxyphenyl)pyrrolidine: Similar structure but with a methoxy group instead of an ethoxy group.
1-Boc-3-(4-fluorophenyl)pyrrolidine: Contains a fluorophenyl group, which may alter its reactivity and biological activity.
1-Boc-3-(4-chlorophenyl)pyrrolidine: The presence of a chlorophenyl group can influence its chemical properties and applications.
The uniqueness of this compound lies in its specific substituents, which can affect its reactivity, stability, and interactions with biological targets.
Propiedades
Fórmula molecular |
C17H25NO3 |
|---|---|
Peso molecular |
291.4 g/mol |
Nombre IUPAC |
tert-butyl 3-(4-ethoxyphenyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C17H25NO3/c1-5-20-15-8-6-13(7-9-15)14-10-11-18(12-14)16(19)21-17(2,3)4/h6-9,14H,5,10-12H2,1-4H3 |
Clave InChI |
LARKXUWIGCRZDA-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=C(C=C1)C2CCN(C2)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Bromo-2-(chloromethyl)benzo[b]thiophene](/img/structure/B13677159.png)
![Methyl 3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate](/img/structure/B13677162.png)
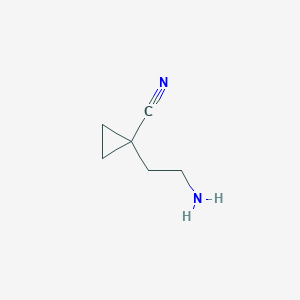

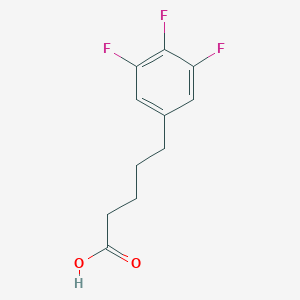
![Benzo[d]isothiazole-5-carbonitrile](/img/structure/B13677178.png)
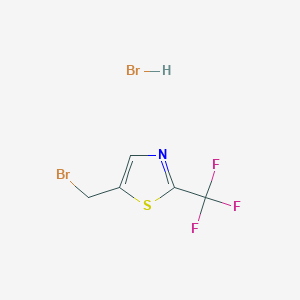
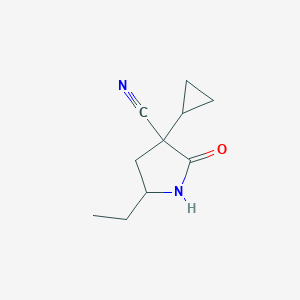
![5-Chloro-7-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13677187.png)
![5-Fluoro-1H-pyrrolo[2,3-b]pyridine-2,3-dione](/img/structure/B13677213.png)
![9-Methylindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B13677215.png)
